hexylsilane

Description

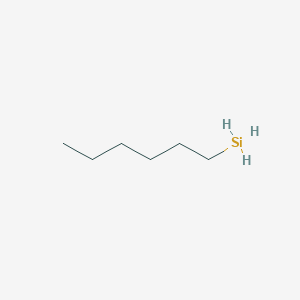

Structure

3D Structure

Properties

IUPAC Name |

hexylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-2-3-4-5-6-7/h2-6H2,1,7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGUMTNPIYCTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102742-23-4 | |

| Details | Compound: Silane, hexyl-, homopolymer | |

| Record name | Silane, hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102742-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-14-6 | |

| Record name | Hexylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis Methodologies for Hexylsilane and Its Derivatives

Direct Synthesis Routes for Hexylsilane (B129531)

Hydrosilylation of Olefins with Silanes

Hydrosilylation is a fundamental reaction in organosilicon chemistry that involves the addition of a Si-H bond across an unsaturated carbon-carbon bond, such as those found in olefins. nii.ac.jpcsic.es This reaction is a versatile method for synthesizing alkylsilanes, including this compound, by reacting a silane (B1218182) with a hexene isomer, typically 1-hexene (B165129). researchgate.net

Catalyst Systems in Hydrosilylation: Lithium Aluminum Hydride Catalysis

While precious metal catalysts, particularly platinum-based complexes like Speier's catalyst and Karstedt's catalyst, are widely used and known for their high activity and selectivity in hydrosilylation, non-precious metal catalysts are also being explored as more cost-effective and less toxic alternatives. nii.ac.jpresearchgate.netepfl.ch Lithium aluminum hydride (LiAlH₄) has been reported as a catalyst for the hydrosilylation of olefins with silanes. researchgate.netresearchgate.net For instance, the hydrosilylation of 1-hexene with SiH₄ in the presence of LiAlH₄ can produce this compound and dithis compound. researchgate.net The mechanism involving SiH₄ and an alkyl anion, formed from the interaction of LiAlH₄ and the olefin, has been proposed for this catalytic system. researchgate.net

Solvent Effects on Hydrosilylation Reaction Outcomes

The choice of solvent can significantly influence the outcome of hydrosilylation reactions, affecting reactivity, selectivity, and the formation of side products. Studies on the solvent effect in hydrosilylation reactions catalyzed by systems like Speier's catalyst have shown varying reactivities depending on the solvent used. kci.go.kr For example, in one study, the reactivity increased in the order acetonitrile (B52724) < hexane (B92381) < toluene (B28343) < isopropanol (B130326) < tetrahydrofuran (B95107) (THF). kci.go.kr It was observed that some solvents, like isopropanol, could lead to undesirable side reactions, such as the coupling of the solvent's hydroxyl group with a silicone hydride. kci.go.kr Even when used as a component within the catalyst system itself, the solvent can induce side reactions proportional to its concentration. kci.go.kr While specific data on solvent effects for LiAlH₄ catalyzed this compound synthesis from hexene were not extensively detailed in the search results, the general principle of solvent influence on hydrosilylation is well-established.

Dehydrogenative Coupling Reactions

Dehydrogenative coupling is another significant route for forming Si-Si bonds and synthesizing oligosilanes and polysilanes, which can be relevant to the synthesis of substituted silanes or as a polymerization method for silane monomers. researchgate.netkoreascience.kr This reaction typically involves the coupling of hydrosilanes with the release of hydrogen gas, catalyzed by various organometallic complexes. koreascience.kr

Catalytic Systems for Dehydrocoupling (e.g., Wilkinson's Catalyst)

Wilkinson's catalyst, Tris(triphenylphosphine)rhodium(I) chloride ([Rh(PPh₃)₃Cl]), is a known catalyst for dehydrogenative coupling reactions of hydrosilanes. acs.orgresearchgate.netresearchgate.netrsc.org It has been shown to be active in the dehydrocoupling of secondary and tertiary silanes. researchgate.net For instance, primary alkyl silanes like n-dodecylsilane and n-octylsilane undergo dehydrogenative coupling in the presence of Wilkinson's catalyst to yield oligomeric products. researchgate.net Studies using ²⁹Si{¹H}-NMR and gel permeation chromatography have suggested the formation of silicon chains of varying lengths in these reactions. researchgate.net The sensitivity of this catalytic system to the concentration of hydrogen gas can potentially allow for control over the resulting chain lengths. researchgate.net Fluorous versions of Wilkinson's catalyst have also been successfully employed in the hydrosilylation of 1-hexene with various silanes, yielding corresponding n-hexylsilanes in high yields, demonstrating similar activity to the conventional catalyst. acs.org

Mechanistic Aspects of Dehydrocoupling in Oligosilane Formation

Detailed mechanistic studies of transition-metal-catalyzed dehydrocoupling of silanes have revealed different pathways depending on the metal and ligand system. researchgate.net For early transition metals (e.g., metallocene catalysts), σ-bond metathesis via four-membered metallacyclic transition states is a proposed mechanism for Si-Si bond formation. researchgate.net For late transition metals, such as those involved in Wilkinson's catalyst systems, a sequence of oxidative addition and reductive elimination steps is generally accepted. researchgate.net In the context of oligosilane formation from primary silanes catalyzed by transition metals, the polymers are often linear with SiH₂R end groups. cdnsciencepub.comcdnsciencepub.com These polymers can have relatively low degrees of polymerization (e.g., around 10) and narrow molecular weight distributions, depending on the catalyst and reaction conditions. cdnsciencepub.comcdnsciencepub.com The mechanism can involve the catalytic species interacting with the Si-H bonds of the silane monomers, leading to the release of hydrogen and the formation of Si-Si linkages, propagating the oligomer or polymer chain. koreascience.krcdnsciencepub.com Factors such as catalyst concentration and steric factors can influence the polymerization rate and the resulting molecular weight. cdnsciencepub.com

Emerging Green Synthesis Approaches

The development of sustainable chemical processes is a significant focus in modern synthesis. In the context of silanes, including this compound, emerging green synthesis approaches aim to minimize waste, avoid hazardous reagents, and improve energy efficiency squarespace.com. One promising avenue involves dehydrogenative coupling reactions. For instance, the dehydrogenative coupling of amines and silanes in the presence of a catalyst offers an alternative to traditional methods like chlorosilane aminolysis, which generates stoichiometric amounts of ammonium (B1175870) salt waste rsc.org.

Research has explored the use of earth-abundant metal catalysts, such as cobalt complexes, for the dehydrogenative coupling of alcohols and hydrosilanes, including n-hexylsilane tandfonline.com. This approach facilitates the formation of Si-O bonds under mild reaction conditions with low catalyst concentrations, yielding alkoxysilanes in good yields tandfonline.com. This method represents a greener route compared to processes that generate corrosive by-products tandfonline.com.

Another example of a green approach involves the modification of metal oxides with silanes. Trichloro(hexyl)silane has been used to modify mixed metal oxides like CaO-CuO, resulting in materials with potential catalytic applications mdpi.com. The presence of silicon on the catalyst surface, related to the attached this compound moieties, indicates successful modification mdpi.com. While this focuses on using a this compound derivative for material modification rather than the synthesis of this compound itself, it highlights the integration of this compound structures into more sustainable catalytic systems.

Synthesis of Poly(di-n-hexylsilane) (PDHS)

Poly(di-n-hexylsilane) (PDHS) is a well-studied polysilane known for its interesting optical and electronic properties, which are strongly coupled to its backbone conformation kpi.ua. The synthesis of PDHS primarily relies on reductive coupling polymerization techniques.

Wurtz Reductive Coupling Polymerization Techniques

The Wurtz-type reductive coupling reaction is a common method for synthesizing polysilanes, including PDHS researchgate.net. This technique typically involves the reaction of dichlorodiorganosilanes, such as di-n-hexyldichlorosilane, with an alkali metal dispersion, commonly sodium, in an inert solvent researchgate.netkpi.ua. The reaction reduces the dichlorosilane (B8785471) monomers to form polysilane chains with Si-Si bonds in the backbone researchgate.netcolab.ws.

The general reaction can be represented as:

n R₂SiCl₂ + 2n M → [R₂Si]n + 2n MCl Where R is an organic group (e.g., n-hexyl), M is an alkali metal (e.g., Na), and n represents the degree of polymerization.

This method reliably provides high molecular weight polymers, which is a significant advantage acs.org. Solvents commonly used include high boiling point inert solvents like toluene, benzene, or tetrahydrofuran (THF) researchgate.net.

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is crucial for improving the yield and characteristics of polysilanes synthesized by Wurtz coupling. Research has shown that carrying out the reductive coupling of dichlorodiorganosilanes in THF at room temperature can lead to significantly higher yields compared to reactions conducted in toluene at 110 °C kent.ac.ukacs.org. Isolated yields of PDHS greater than 50% have been achieved using this room-temperature THF method, which are reported as the highest achieved for such polysilanes to date kent.ac.ukacs.org.

This improvement in yield is attributed, in part, to the ability of THF to sequester sodium ions, which helps stabilize the anionic chain carriers involved in the polymerization process researchgate.net.

Influence of Optically Active Solvents on Polymerization Mechanisms

The choice of solvent can influence not only the yield but potentially also the polymerization mechanism and the resulting polymer structure, particularly in the context of chirality. While the Wurtz coupling of symmetric monomers like di-n-hexyldichlorosilane does not inherently introduce backbone chirality, the use of optically active solvents has been explored in the synthesis of other polysilanes and polymers to induce chirality or influence polymer conformation researchgate.netmdpi.com.

Studies on other polysilanes, such as poly(methylphenylsilane), have demonstrated that polymerization in optically active solvents like limonene (B3431351) can affect molecular weight parameters and potentially induce optical activity in the resulting polymer aggregates, even if the polymer itself is inherently nonpolar researchgate.netmdpi.com. This suggests a potential, albeit complex, interaction between the chiral solvent environment and the growing polymer chain during Wurtz-type polymerization. The influence of such solvents on the specific mechanism of PDHS formation via Wurtz coupling, beyond affecting molecular weight distribution, is an area of ongoing investigation in polysilane chemistry.

Challenges in Control of Polymer Chain Length and Architecture

Despite its utility, the Wurtz reductive coupling polymerization of dichlorosilanes presents several challenges, particularly in achieving precise control over polymer chain length and architecture researchgate.netacs.org.

One significant challenge is the inherent difficulty in controlling the molecular weight and polydispersity of the resulting polymers researchgate.netacs.org. The reaction often yields a mixture of materials with different molecular weights, including small cyclic oligomers and high molecular weight linear polysilanes, leading to high dispersity acs.org. The heterogeneous nature of the reaction medium, involving alkali metal dispersion, contributes to this lack of control and can lead to poor reproducibility researchgate.net.

Furthermore, the Wurtz reaction is highly sensitive to various factors, including the nature and dispersion of the alkali metal, the solvent, additives, and reaction temperature researchgate.net. These sensitivities make it challenging to finely tune the polymerization process to obtain polymers with specific, desired chain lengths or complex architectures researchgate.netnumberanalytics.com. The strongly reducing conditions required for the Wurtz polymerization are also incompatible with many functional groups, limiting the ability to synthesize functionalized polysilanes with controlled architectures using this method acs.org.

The bimodal molecular weight distributions often observed when Wurtz reactions are carried out in high-boiling aromatic solvents under reflux are attributed to the polymerization being a defect-diffusion-controlled process at the alkali metal surface researchgate.net. While using THF at lower temperatures can lead to narrower distributions, precise control over chain length and architecture, such as creating block copolymers or polymers with defined branching, remains challenging with traditional Wurtz coupling researchgate.netacs.org.

Alternative Polymerization Strategies for this compound-Based Polymers

Given the limitations of Wurtz coupling in controlling polymer architecture, alternative polymerization strategies have been explored for synthesizing polysilanes and related silicon-based polymers. These methods aim to offer better control over molecular weight, dispersity, and the incorporation of functional groups.

One alternative is the catalytic dehydrogenation (dehydrocoupling) of primary and secondary silanes researchgate.netkoreascience.kr. This method involves the formation of Si-Si bonds through the removal of hydrogen, often catalyzed by transition metal complexes colab.wskoreascience.kr. Dehydrocoupling can tolerate functional groups that are incompatible with the strong reducing conditions of the Wurtz reaction acs.orgkoreascience.kr. While the search results specifically mention the dehydrocoupling of this compound to a polymer with a molecular weight of 1,700 g/mol rsc.org, this method can offer better control over the polymerization process compared to Wurtz coupling in some cases koreascience.kr.

Anionic polymerization of masked disilenes and anionic ring-opening polymerization of strained cyclosilanes are other strategies that have been developed for polysilane synthesis researchgate.net. These "living" polymerization techniques can offer improved control over polymer architecture, including molecular weight, molecular weight distribution, functionality, and composition, by minimizing premature termination sigmaaldrich.commdpi.com. While the direct application to this compound monomers (which are typically dichlorosilanes for Wurtz coupling or hydrosilanes for dehydrocoupling) might involve different monomer types, these methods represent alternative approaches for building silicon backbones with greater structural control researchgate.net.

The reduction of dichlorosilanes with magnesium in the presence of Lewis acid and LiCl is another reported method, although it may also present challenges in controlled synthesis researchgate.net.

Chemical Reactivity and Transformation Mechanisms

Hydrosilylation Reactions involving Hexylsilane (B129531) Precursors

Hydrosilylation reactions involving silanes like this compound are crucial for synthesizing various organosilicon compounds. These reactions are commonly catalyzed by transition metals. libretexts.orgmdpi.com

Scope and Mechanistic Pathways of Metal-Catalyzed Hydrosilylation

Metal-catalyzed hydrosilylation can occur through several mechanistic pathways, with the specific mechanism depending on the metal, ligands, and reaction conditions. Understanding these mechanisms is key to controlling the reaction outcome, including regioselectivity and stereoselectivity. libretexts.orgmdpi.com

The most widely accepted mechanism for many transition metal-catalyzed hydrosilylation reactions, particularly those involving platinum group metals, is the Chalk-Harrod mechanism. libretexts.orgmdpi.comnih.govacs.org This mechanism typically involves the following steps:

Oxidative addition of the Si-H bond of the silane (B1218182) to the metal center. libretexts.orgmdpi.com

Coordination of the unsaturated substrate (e.g., alkene or alkyne) to the metal center. libretexts.orgmdpi.com

Migratory insertion of the coordinated alkene into the metal-hydride (M-H) bond. libretexts.orgmdpi.com

Reductive elimination of the alkylsilyl product, regenerating the active metal catalyst. libretexts.orgmdpi.com

The Chalk-Harrod mechanism is often associated with anti-Markovnikov addition in the hydrosilylation of terminal alkenes, where the silicon atom adds to the terminal carbon. wikipedia.org

A modified Chalk-Harrod mechanism has also been proposed. libretexts.orgmdpi.comacs.org In this variation, the alkene insertion occurs into the metal-silyl (M-Si) bond rather than the M-H bond. libretexts.orgmdpi.comacs.org This is followed by reductive elimination of a C-H bond to yield a vinylsilane product, which can be relevant in cases of dehydrogenative silylation as a competing pathway. mdpi.comacs.org

While the Chalk-Harrod mechanisms are prevalent, other pathways exist, particularly for certain metal catalysts and substrates.

Outer-sphere mechanisms involve the activation of the silane or the unsaturated substrate without direct coordination of both to the metal center simultaneously. encyclopedia.pubrsc.orgcsic.esresearchgate.net In some outer-sphere pathways, the metal may activate the silane through coordination (e.g., η¹ or η²) followed by heterolytic cleavage of the Si-H bond. encyclopedia.pub The activated silyl (B83357) species or a silylated intermediate then reacts with the organic substrate outside the metal's primary coordination sphere. encyclopedia.pubcsic.es This can involve nucleophilic attack of the substrate on the silicon atom. csic.esnih.gov

The Double Hydride (DH) mechanism is another proposed pathway, particularly for certain rhodium-catalyzed hydrosilylation reactions. nih.govacs.org This mechanism involves a metal complex with two metal-hydride bonds as the active species. nih.govacs.org Theoretical studies suggest that the presence of the extra M-H bond can play a role in reducing the energy barrier for the reaction steps, contributing to high catalytic efficiency. nih.govacs.org

Regioselectivity in hydrosilylation refers to the orientation of the Si-H addition across the unsaturated bond, determining which carbon atom receives the silicon group and which receives the hydrogen. libretexts.orgmdpi.com For terminal alkenes, the addition can be either anti-Markovnikov (silicon on the terminal carbon) or Markovnikov (silicon on the internal carbon). wikipedia.org The catalyst system significantly influences this selectivity. libretexts.orgmdpi.com

Stereoselectivity concerns the relative spatial arrangement of the substituents in the product, particularly when dealing with alkynes or cyclic alkenes. This can lead to the formation of cis or trans isomers, or syn or anti addition products. mdpi.comacs.orgpkusz.edu.cn Factors such as the catalyst structure, ligands, silane structure, and substrate can all impact stereochemical outcomes. libretexts.orgmdpi.comacs.orgchemrxiv.org For instance, specific iridium catalysts have shown excellent regio- and stereoselectivity in the hydrosilylation of internal thioalkynes, yielding α-regioisomers with syn stereochemistry. acs.orgpkusz.edu.cn Steric effects and chelation can play important roles in directing both regio- and stereoselectivity. pkusz.edu.cnacs.org

Influence of Catalytic Systems on Hydrosilylation Efficiency

The efficiency of hydrosilylation reactions, including reaction rate, yield, and selectivity, is highly dependent on the catalytic system employed. libretexts.orgmdpi.com This includes the choice of metal, its oxidation state, and the ligands coordinated to the metal center. libretexts.orgmdpi.com

Historically, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have been widely used in industrial hydrosilylation due to their high activity. mdpi.comnih.govmdpi.com However, the high cost and limited abundance of platinum have driven research into alternative catalysts based on more earth-abundant and less expensive transition metals, such as iron, cobalt, and nickel. nih.govmdpi.comresearchgate.netucsd.edufrontiersin.org

Research has demonstrated the potential of low-cost transition metal catalysts for efficient hydrosilylation. For example, iron complexes with specific ligands have shown high catalytic activity for the hydrosilylation of olefins with various silanes, including primary, secondary, and tertiary silanes. researchgate.net Cobalt catalysts, such as Co₂(CO)₈, have been found effective for the regio- and stereoselective hydrosilylation of alkynes. acs.org Nickel catalysts, including nickel nanoparticles and complexes with α-diimine or pincer ligands, have also been explored for alkene and carbonyl hydrosilylation, sometimes exhibiting high activity and specific selectivities (e.g., anti-Markovnikov addition). nih.govwikipedia.orgmdpi.comnih.gov

The development of these low-cost catalytic systems is crucial for more economical and sustainable production of organosilicon compounds. nih.govresearchgate.netucsd.edu

Table 1: Selected Examples of Low-Cost Transition Metal Catalysts in Hydrosilylation

| Metal | Catalyst Type | Substrate Type | Selectivity (if noted) | Reference |

| Iron | Iminobipyridine ligands + NaBHEt₃ activator | Terminal olefins | Anti-Markovnikov | mdpi.comresearchgate.net |

| Cobalt | Co₂(CO)₈ | Alk-2-ynes | β-(E) regio- and stereo | acs.org |

| Cobalt | Bis(carbene) Coᴵ/di-nitrogen complex | Alkenes | Anti-Markovnikov | mdpi.com |

| Nickel | Nickel nanoparticles (in situ generated) | Terminal alkenes | Anti-Markovnikov | nih.gov |

| Nickel | Niᴵᴵcp₂ with triazole ligands | Carbonyl groups | Regio- and Stereo- | mdpi.com |

| Nickel | Bis(phosphinite) (POCOP) pincer complexes | Ketones and aldehydes | High activity | nih.gov |

Detailed research findings on these catalytic systems often involve studies on reaction scope, optimization of conditions, and mechanistic investigations to understand the factors governing their activity and selectivity. For instance, studies on cobalt-catalyzed alkyne hydrosilylation have explored the influence of ligands and proposed alkyne-bridged dicobalt species as likely intermediates. acs.org Iron-catalyzed reactions have investigated the effect of ligand substituents on catalytic activity. researchgate.net

Table 2: Reactivity Trend of Silanes in Hydrosilylation (General)

| Silane Type | Example | Relative Reactivity (General Trend) | Reference |

| Primary | RSiH₃ | Higher (e.g., PhSiH₃) | libretexts.orgnih.gov |

| Secondary | R₂SiH₂ | Moderate (e.g., Ph₂SiH₂) | nih.gov |

| Tertiary | R₃SiH | Lower (e.g., Et₃SiH) | nih.govoup.com |

Note: The reactivity of specific silanes, including this compound (a primary silane), can vary depending on the catalyst and substrate. This table shows a general trend observed in some studies. libretexts.orgnih.govoup.com

The reactivity of silanes in hydrosilylation is influenced by steric and electronic factors. libretexts.org Primary silanes (RSiH₃), like this compound, generally exhibit higher reactivity compared to secondary (R₂SiH₂) and tertiary silanes (R₃SiH) in many catalytic systems, although exceptions and specific catalyst designs for tertiary silanes exist. libretexts.orgnih.govoup.com

Hydride Transfer Reactions of Hexylsilanes

Hydride transfer reactions are another significant class of transformations involving hexylsilanes. In these reactions, the hydridic hydrogen atom from the Si-H bond is transferred to an electrophilic species, often a carbocation. This process leads to the reduction of the electrophile and the formation of a silylium (B1239981) ion (R₃Si⁺).

Kinetics and Mechanisms of Hydride Transfer to Carbenium Ions

The kinetics and mechanisms of hydride transfer from hydrosilanes to carbenium ions have been extensively studied. These reactions generally follow a second-order rate law, where the rate is dependent on the concentration of both the carbenium ion and the hydrosilane. scispace.comuni-muenchen.de The mechanism is typically polar, with the rate-determining step often involving the formation of a silicenium ion. scispace.comuni-muenchen.deresearchgate.net

Studies investigating the rates of hydride transfer from various hydrosilanes, including those with hexyl substituents, to carbenium ions have been conducted. For example, research has measured the rates of hydride transfer from hydrosilanes with varying substituents to para-substituted diarylcarbenium ions in dichloromethane (B109758) solution. scispace.comuni-muenchen.de These studies indicate that the reactivity of the hydrosilane is influenced by the nature of the substituents on the silicon atom.

Substituent Effects on Reactivity in Silicenium Ion Formation

The electronic and steric effects of substituents on the silicon atom significantly influence the reactivity of hydrosilanes in hydride transfer reactions and the stability of the resulting silicenium ions. Studies have compared the relative reactivities of different alkyl and aryl-substituted silanes. scispace.comuni-muenchen.de

In the series of hexyl-substituted silanes (H₃SiHex, H₂SiHex₂, HSiHex₃), the relative reactivities in hydride transfer to carbenium ions increase with increasing hexyl substitution. scispace.comuni-muenchen.de Specifically, the relative reactivities for H₃SiHex, H₂SiHex₂, and HSiHex₃ were found to be in the ratio of 1.00:155:7890. scispace.comuni-muenchen.de This indicates that increasing the number of hexyl groups on the silicon atom substantially enhances the hydride-donating ability of the silane.

Comparatively, in the corresponding phenyl series (H₃SiPh, H₂SiPh₂, HSiPh₃), the increase in reactivity with increasing phenyl substitution is much smaller (1.00:17.2:119). scispace.comuni-muenchen.de This suggests that alkyl substituents like hexyl are more effective at increasing the reactivity of silanes in hydride transfer reactions compared to phenyl substituents. Consequently, trithis compound (B1587915) is significantly more reactive than triphenylsilane (B1312308) in these reactions, despite this compound and phenylsilane (B129415) showing similar reactivities. scispace.comuni-muenchen.deresearchgate.net

This enhanced reactivity with increasing alkyl substitution is attributed to the electron-donating nature of alkyl groups, which helps to stabilize the developing positive charge on the silicon atom in the transition state leading to the silicenium ion. scispace.comuni-muenchen.de

Table: Relative Reactivities of Substituted Silanes in Hydride Transfer

| Silane | Relative Reactivity |

| H₃SiHex | 1.00 |

| H₂SiHex₂ | 155 |

| HSiHex₃ | 7890 |

| H₃SiPh | 1.00 |

| H₂SiPh₂ | 17.2 |

| HSiPh₃ | 119 |

Si-C Bond Reactivity and Functionalization

While the Si-H bond is a primary site of reactivity, the Si-C bond in this compound can also undergo transformations, leading to functionalization of the hexyl group or cleavage of the silicon-carbon bond under specific conditions.

Amidation Reactions Mediated by this compound

This compound has been demonstrated to act as a mediating reagent in the formation of amide bonds. globalauthorid.comresearchgate.netthieme-connect.comumn.edunih.govdntb.gov.uaresearchgate.net This is particularly relevant in the context of peptide synthesis.

Direct Amidation of Amino Acids and Peptides

This compound has been successfully employed for the direct amidation of unprotected amino acids with amines, providing a method for forming amide bonds without the need for conventional protecting group strategies for the α-amino group. globalauthorid.comthieme-connect.comnih.govdntb.gov.uaresearchgate.net This approach simplifies the synthetic process and reduces the generation of byproducts associated with protection and deprotection steps. thieme-connect.com

Studies have shown that this compound is an effective coupling reagent for this transformation, often used in conjunction with a catalytic amount of an additive such as 1,2,4-triazole. researchgate.netthieme-connect.comnih.govdntb.gov.ua This method has been shown to accommodate a broad range of unprotected amino acids and amines, yielding the corresponding α-amino amides in moderate to good yields with low to no racemization. thieme-connect.comnih.gov

Catalytic Roles in this compound-Mediated Amidation

This compound has been demonstrated to play a catalytic role in the direct amidation of amino acids. This process allows for the formation of amide bonds without the need for conventional protection/deprotection strategies for the α-amino group. rsc.orgresearchgate.net In this amidation reaction, this compound acts as a coupling reagent. dntb.gov.ua The theoretical co-products of this reaction are siloxane (or silanol) and hydrogen. rsc.org

Research has explored the effectiveness of various alkyl hydrosilanes in this amidation, with this compound found to be particularly effective. For instance, in the amidation of unprotected L-phenylalanine, this compound afforded an 82% yield of the desired product, whereas butylsilane (B75430) gave a lower yield, and diethylsilane (B7801327) and triethylsilane yielded almost no product. rsc.org Chiral HPLC analysis of the product from this compound-mediated amidation of L-phenylalanine showed low to no racemization, with only ≤1% of the corresponding D-isomers observed. rsc.org

The mechanism is proposed to involve the formation of a silyl ester intermediate. The steric hindrance of this silyl ester is considered important for amide production. rsc.org

Cross-Coupling Reactions of Silyl Groups for C-C Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, often catalyzed by transition metals like palladium or nickel. tcichemicals.comsigmaaldrich.com While many cross-coupling reactions involve the coupling of organohalides with organometallic reagents, silyl groups can also participate in these transformations. tcichemicals.comgelest.com The utility of transition metal mediated cross-coupling reactions for forming C-C bonds, including Csp2-Csp2 and Csp2-Csp bonds, has been widely recognized. tcichemicals.comlibretexts.org

In the context of silanes, cross-coupling reactions can involve the formation of C-C bonds adjacent to the silicon atom. For example, vinylsilanes can be used to vinylate aryl and vinyl iodides, and alkynylsilanes can undergo Sonogashira-type cross-coupling reactions to form enynes. gelest.comgelest.com Allyltrimethylsilane can also participate in cross-coupling with vinyl or allyl halides to form dienes. gelest.com The reactivity of the C-Si bond can be leveraged in modified Sonogashira conditions where the silyl group is activated, providing an alternative to a two-step desilylation/cross-coupling sequence. gelest.com

While the provided search results discuss the general principles and examples of silyl group cross-coupling for C-C bond formation, specific detailed research findings focusing solely on this compound in these types of C-C bond forming cross-coupling reactions were not extensively detailed within the provided snippets. However, the broader context of silyl group cross-coupling indicates the potential for this compound to participate in such reactions, particularly if appropriately functionalized or under specific catalytic conditions.

Conversion of C-Si Bonds to Other Functional Groups (e.g., C-N, C-O, C-B)

The conversion of carbon-silicon bonds to other functional groups, such as C-N, C-O, and C-B bonds, is a significant area in organosilicon chemistry. Hydrosilanes, including this compound, can be involved in reactions that lead to the formation of these bonds.

For instance, hydrosilanes can react with alcohols and phenols through cross-dehydrogenative coupling catalyzed by transition metals like cobalt, leading to the formation of Si-O bonds in silyl ethers. tandfonline.comresearchgate.net this compound has been explicitly used as a hydrosilane in such cobalt-catalyzed dehydrocoupling reactions with alcohols, yielding alkoxysilanes in good yields. tandfonline.comresearchgate.net

The conversion of C-Si bonds to C-N bonds can occur through processes like hydrosilylation of imines, which can yield aminosilanes. escholarship.org Research has shown that using this compound in the hydrosilylation of imines can lead to improved selectivity for the aminosilane (B1250345) product compared to other silanes like phenylsilane. escholarship.org

While the search results mention the potential for converting C-Si bonds to C-N and C-O bonds and provide examples involving hydrosilanes like this compound in Si-O bond formation and aminosilane formation, detailed mechanisms for the direct conversion of a pre-existing C-Si bond within this compound to C-N, C-O, or C-B bonds were not specifically elaborated for this compound itself in the provided snippets. However, the general reactivity of organosilanes suggests that such transformations are possible under appropriate reaction conditions and with suitable reagents or catalysts.

Hydrolysis and Condensation of Organofunctional Silanes

Organofunctional silanes, characterized by having both organic functional groups and hydrolyzable groups attached to the silicon atom, undergo hydrolysis and condensation reactions. nih.govspast.orgrussoindustrial.ruafinitica.com These reactions are fundamental to their use in various applications, particularly as coupling agents and in the formation of siloxane-based materials. spast.orgrussoindustrial.ruafinitica.com this compound, with its Si-H bonds, can undergo hydrolysis, although the typical organofunctional silanes discussed in the context of hydrolysis and condensation often contain alkoxy groups (Si-OR) that are readily hydrolyzed. nih.govspast.orgrussoindustrial.ru

Formation of Silanols and Siloxane Structures

Hydrolysis of silanes involves the reaction of hydrolyzable groups (like alkoxy or Si-H) with water, leading to the formation of silanol (B1196071) groups (Si-OH). nih.govspast.orgrussoindustrial.rugelest.com For silanes with alkoxy groups, this reaction releases alcohols as byproducts. nih.govgelest.comresearchgate.net

Once silanol groups are formed, they can undergo condensation reactions. nih.govspast.orgrussoindustrial.rugelest.com Condensation involves the reaction between two silanol groups or between a silanol group and a hydrolyzable group (like Si-OR or Si-H), resulting in the formation of a siloxane linkage (Si-O-Si) and the release of water or alcohol. nih.govspast.orgrussoindustrial.rugelest.comwikipedia.org This process can lead to the formation of oligomeric and polymeric siloxane structures. russoindustrial.rugelest.com

The formation of siloxane bonds is a key step in the creation of silicone polymers, which have a backbone of Si-O-Si units. wikipedia.orgic.ac.uk The hydrolysis and condensation of organofunctional silanes on surfaces, for example, can lead to the formation of a polymeric siloxane network that can bond to both inorganic and organic materials. russoindustrial.rugelest.com

While the general principles of hydrolysis and condensation leading to silanols and siloxanes are well-established for organofunctional silanes, the specific details of this compound's hydrolysis and condensation behavior, particularly concerning the reactivity of its Si-H bonds in these processes compared to Si-OR groups, were not extensively detailed in the provided search results. However, the presence of Si-H bonds suggests that this compound can undergo hydrolysis to form Si-OH, which can then participate in condensation reactions to form siloxanes. The stability of silanol groups is highly dependent on pH, and they have a strong tendency to undergo self-condensation. ic.ac.ukdtic.mil

Polymerization Kinetics and Influencing Factors

The polymerization of silanes, which occurs through hydrolysis and condensation, is a complex process influenced by various factors. spast.orgnih.govnih.gov Understanding the kinetics of these reactions is crucial for controlling the properties of the resulting siloxane polymers. spast.orgnih.govnih.gov

The kinetics of alkoxysilane polymerization are controlled by primary factors such as catalysts, water/silane ratio, pH, and the nature of the organo-functional groups. spast.orgnih.govresearchgate.netmdpi.com Secondary factors, including temperature, solvent, ionic strength, the leaving group (in the case of alkoxy silanes), and silane concentration, also influence the reaction rates. spast.orgnih.govresearchgate.netmdpi.com

Catalysts play a significant role in both hydrolysis and condensation rates. researchgate.netgelest.com Acidic and alkaline conditions generally catalyze both reactions. afinitica.comdtic.mil The rate of acid hydrolysis is typically greater than base hydrolysis. gelest.com The nature of the alkoxy group also affects hydrolysis rates, with smaller groups like methoxy (B1213986) generally hydrolyzing faster than larger groups like ethoxy. gelest.com

The water/silane ratio is another critical factor, influencing the extent of hydrolysis and the subsequent condensation pathways. The pH of the reaction medium significantly impacts the hydrolysis and condensation mechanisms and rates. afinitica.comdtic.milresearchgate.netmdpi.comresearchgate.net

The chemical structure of the silane, specifically the nature of the organo groups and leaving groups, directly influences polymerization kinetics. mdpi.com Steric and inductive effects can affect hydrolysis and condensation rates. mdpi.com

Studies on the polymerization kinetics of polysilanes with bulky substituents, such as poly(di-n-hexylsilane), have been conducted, often focusing on polymerization methods like Wurtz-type coupling and the factors affecting polymer chain length and molecular weight distribution. researchgate.netkoreascience.kr The kinetics of chain organization in solid films of poly(di-n-hexylsilane) have also been investigated using techniques like UV absorption spectroscopy. acs.orgacs.org

Data on the kinetics of this compound polymerization specifically through hydrolysis and condensation of its Si-H bonds, as opposed to alkoxy-substituted silanes, were not prominently featured in the provided snippets. However, the general principles of silane polymerization kinetics and the factors influencing them are applicable to this compound's behavior in hydrolytic and condensation environments.

Advanced Spectroscopic Characterization of Hexylsilane and Polysilylenes

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are highly sensitive to molecular structure, bonding, and conformation. For polysilylenes like PDHS, these techniques are crucial for characterizing the silicon backbone conformation and the arrangement of the hexyl side chains. Specific vibrational frequencies correspond to distinct bond stretches and bends within the Si-Si backbone and the attached hexyl groups. Changes in conformation, such as transitions between disordered coil, ordered trans, or helical structures, lead to observable shifts and changes in intensity of characteristic vibrational bands.

Key vibrational modes studied in polysilylenes include:

Si-Si backbone stretching vibrations.

Si-C stretching vibrations of the side chains attached to silicon.

C-H stretching and bending vibrations of the alkyl side chains.

Skeletal vibrations of the hexyl side chains (e.g., C-C stretches, methylene (B1212753) rocking modes).

Analysis of these modes allows researchers to identify different structural phases and understand how factors like temperature, solvent, or film processing affect the polymer's molecular arrangement.

Conformational Analysis of Poly(di-n-hexylsilane)

Poly(di-n-hexylsilane) (PDHS) is known to exhibit thermochromism and solvatochromism, phenomena directly linked to temperature- or solvent-induced conformational changes of its silicon backbone. Vibrational spectroscopy, particularly Raman, is highly effective in probing these transitions. At low temperatures or in poor solvents, PDHS typically adopts a highly ordered, planar trans conformation for segments of the backbone. This ordered phase is characterized by specific Raman bands, notably a strong peak around 400-410 cm⁻¹ attributed to the Si-Si backbone stretch in the trans conformation.

As temperature increases or in good solvents, PDHS undergoes a transition to a more disordered, helical, or coiled conformation. This conformational change is clearly observed in the Raman spectrum by the disappearance or significant reduction of the trans band and the emergence of new bands or shifts in existing ones corresponding to the disordered state (e.g., Si-Si stretches shifting to higher frequencies, around 420-430 cm⁻¹). This transition is often sharp and cooperative, indicative of a phase change.

Detailed research findings using Raman spectroscopy on PDHS films and solutions have established a clear correlation between specific Raman band positions and intensities and the prevailing backbone conformation.

Example Data Table: Characteristic Raman Bands of PDHS Backbone Conformations

| Conformation State | Characteristic Raman Band (cm⁻¹) | Assignment |

| Ordered (trans) | ~405 | Si-Si Backbone Stretch (trans) |

| Disordered (Coil) | ~425 | Si-Si Backbone Stretch (Coil) |

| Disordered (Coil) | ~600-650 | Si-C Stretch |

| Ordered/Disordered | ~2850-2950 | C-H Stretches (Hexyl) |

(Note: This table is illustrative, based on general findings. Specific values may vary slightly depending on the source and sample preparation. This table is intended to be interactive in a digital format, allowing sorting or filtering.)

The ability to spectroscopically distinguish between these conformational states is fundamental to understanding the structure-property relationships in PDHS, as the electronic properties are highly dependent on the backbone conjugation length, which is maximized in the extended trans conformation.

Side Chain Conformation and Disorder in Thin Films

Beyond the silicon backbone, vibrational spectroscopy also provides insights into the conformation and packing of the hexyl side chains in PDHS, particularly in thin films where processing conditions can significantly influence morphology. The C-H stretching region (2800-3000 cm⁻¹) and the region containing methylene rocking and C-C stretching modes (around 1000-1500 cm⁻¹) are sensitive to the conformational order and packing density of the alkyl chains.

In well-ordered phases, the hexyl chains tend to adopt an all-trans conformation and pack closely, leading to sharp, well-defined bands in the vibrational spectra. For instance, the ratio of certain C-H stretching bands (e.g., symmetric vs. asymmetric CH₂ stretches) can indicate the degree of conformational order within the side chains. In disordered phases or poorly prepared films, the side chains may be more conformationally disordered, with gauche defects, resulting in broader and less intense bands in specific regions.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Dynamics

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence (photoluminescence) spectroscopy, probes the electronic transitions within a molecule. In polysilylenes like PDHS, the electronic properties are dominated by the delocalized sigma electrons along the silicon backbone (sigma conjugation). The energy of the lowest-energy electronic transition (typically σ-σ*) is highly dependent on the length and conformation of the conjugated silicon chain segments.

UV-Vis absorption spectroscopy reveals the electronic band structure. Ordered, extended trans segments have longer conjugation lengths and a lower σ-σ* transition energy, resulting in absorption peaks shifted to lower energies (longer wavelengths, e.g., around 350-370 nm for the coiled phase and 370-390 nm or even longer for the trans phase in PDHS). Disordered or coiled segments have shorter effective conjugation lengths and higher transition energies, absorbing at shorter wavelengths. The thermochromism observed in PDHS UV-Vis spectra is a direct consequence of the temperature-dependent conformational transition affecting the electronic structure.

Fluorescence spectroscopy provides information about the excited states (excitons) and their relaxation pathways. Upon excitation, polysilylenes form excitons, which are bound electron-hole pairs. The fluorescence spectrum typically shows emission from these excitons. The emission wavelength is also conformation-dependent, generally mirroring the absorption behavior but often shifted to longer wavelengths due to Stokes shift.

Exciton (B1674681) Dynamics and Kinetics in Poly(di-n-hexylsilane) Films

Time-resolved electronic spectroscopy, such as transient absorption or time-correlated single photon counting (TCSPC) fluorescence, is used to study the dynamics and kinetics of excitons in PDHS films. Upon photoexcitation, excitons are generated and can undergo various processes, including:

Migration: Excitons can move along the polymer backbone or hop between chains.

Relaxation: Excitons can relax to lower energy states, often localizing on segments with the longest effective conjugation length (energy funneling).

Decay: Excitons can decay radiatively (fluorescence) or non-radiatively (heat).

Annihilation: Two excitons can interact, leading to the annihilation of one exciton's energy.

Charge Generation: Excitons can dissociate into free charge carriers (electrons and holes).

Studies using femtosecond to nanosecond time scales have revealed multi-component exciton dynamics in PDHS films, reflecting the heterogeneity of conjugation lengths and conformational domains. Initial processes (femtoseconds to picoseconds) involve exciton generation and rapid relaxation/migration to lower energy sites. Longer time scale dynamics (picoseconds to nanoseconds) involve slower migration, trapping, and decay processes.

Example Data Table: Typical Exciton Lifetimes in PDHS Films (Fluorescence Decay)

| Exciton Process Component | Characteristic Lifetime Range | Interpretation |

| Fast Decay Component | ~50-200 ps | Initial relaxation, migration, trapping, EEA |

| Slow Decay Component | ~500 ps - 2 ns | Trapped exciton decay, radiative emission |

| Very Slow Component (if present) | > 2 ns | Excitons in highly ordered or isolated domains |

(Note: These values are approximate and can vary significantly based on film morphology, temperature, excitation density, and preparation method. This table is intended to be interactive.)

Understanding these dynamics is crucial for evaluating the potential of PDHS in optoelectronic devices, as efficient exciton migration and long lifetimes are desirable for processes like energy transfer or charge separation.

Exciton-Exciton Annihilation and Charge Carrier Generation

At high excitation densities, the concentration of excitons becomes significant, leading to exciton-exciton annihilation (EEA). This bimolecular process occurs when two excitons interact, and the energy from one exciton is non-radiatively transferred to the other, promoting it to a higher-energy state, which then rapidly relaxes, often resulting in the loss of one exciton. EEA is typically identified by a non-linear dependence of the fluorescence intensity or decay rate on the excitation intensity.

EEA is a significant exciton loss mechanism at high fluences and can limit the efficiency of devices relying on exciton harvesting. However, in some conjugated polymers, including polysilylenes, EEA can also lead to the generation of charge carriers. When two excitons interact, the combined energy can be sufficient to overcome the exciton binding energy and promote an electron to the conduction band and a hole to the valence band, resulting in free charge carriers.

Time-resolved studies, particularly transient absorption, can probe the formation and dynamics of these charge carriers following EEA. The efficiency of charge generation via EEA in PDHS is a subject of ongoing research, as it represents a potential pathway for converting absorbed light energy into electrical current, relevant for photovoltaic applications.

Photoluminescence Properties and Decay Times in Nanostructured Systems

The photoluminescence (PL) properties of PDHS can be significantly altered when the polymer is confined or structured on the nanoscale, such as in nanoparticles, nanowires, or thin layers within block copolymers. Nanostructuring can influence the polymer's conformation, packing, and the extent of interchain interactions, thereby affecting exciton dynamics and PL.

In some nanostructured forms, confinement can lead to changes in the dominant backbone conformation or restrict exciton migration pathways. For example, if nanostructures promote the formation of shorter, isolated polymer segments or alter chain packing, this can impact the effective conjugation length and exciton localization.

Studies on PDHS nanostructures have sometimes reported changes in PL spectra (e.g., shifts in peak position) and, importantly, changes in exciton decay times compared to bulk films or solutions. Confinement or specific nanostructure morphologies can potentially reduce exciton migration to quenching sites or alter the balance between radiative and non-radiative decay pathways. For instance, reduced interchain interactions in well-separated nanostructures might lead to longer exciton lifetimes if interchain quenching is a dominant non-radiative process in bulk. Conversely, increased surface area in nanostructures could introduce new quenching pathways.

Research findings often involve comparing the PL spectra and time-resolved PL decay profiles of PDHS in different nanostructured forms to understand the impact of morphology and confinement on exciton behavior and emission properties. These studies are relevant for applications where controlled emission properties or exciton lifetimes are desired, such as in bioimaging or sensing.

Photoinduced Absorption Studies

Photoinduced absorption studies provide insights into the excited states and charge carriers generated within polysilylenes upon photoexcitation. In poly(di-n-hexylsilane), photoexcitation can lead to the creation of photocreated metastable states. capes.gov.br Electron-spin-resonance (ESR) techniques have been employed to observe these states. capes.gov.br Two distinct types of light-induced ESR (LESR) spectra have been identified, depending on the energy of the excitation photons. capes.gov.br These LESR centers are eliminated through thermal annealing. capes.gov.br

Theoretical calculations suggest that the lowest photoexcitation, around 3.5 eV, induces stretching forces within the Si skeleton, resulting in the formation of weak bonds in several locations along the chain. capes.gov.br Electronically, these weak bonds function as self-trapping centers for photoexcited σ electrons. capes.gov.br Higher energy photoexcitation, exceeding 4.8 eV, can cause dissociation of side-pendant groups, leading to the creation of dangling bonds and localized midgap states. capes.gov.br Hyperfine interactions between the electron in the dangling bond and a sodium impurity nucleus are thought to be responsible for the four lines observed in the higher-energy excitation LESR spectra. capes.gov.br

Diffraction Techniques for Solid-State Characterization

Diffraction techniques, such as X-ray diffraction (XRD) and electron diffraction, are essential for determining the solid-state structure, chain conformation, and packing arrangement of polysilylenes. These methods have been extensively applied to poly(di-n-hexylsilane) to understand its crystalline phases and transitions.

X-ray Diffraction and Electron Diffraction Studies of Poly(di-n-hexylsilane)

X-ray diffraction techniques have been used to determine the crystal structure of the low-temperature phase of poly(di-n-hexylsilane) (PDHS). kpi.uacapes.gov.br Studies utilizing wide-angle X-ray diffraction (WAXD) on powdered specimens have been instrumental in determining the crystal lattice. capes.gov.br Electron diffraction studies have also contributed to the characterization of PDHS in the solid state. acs.orgtandfonline.com

Research indicates that the low-temperature phase of PDHS exhibits an all-trans backbone chain conformation. kpi.uacapes.gov.br The unit cell has been determined to be orthorhombic with specific dimensions. kpi.uacapes.gov.br

Crystallographic Structure and Organization in Polymer Films

The crystallographic structure and the organization of polymer chains in films are critical for understanding the material's properties. For poly(di-n-hexylsilane), the determined orthorhombic unit cell contains two molecules. kpi.uacapes.gov.br The space group has been identified as Pna21. kpi.uacapes.gov.br Intermolecular interactions between the side chains appear to be the primary factor driving the adoption of the all-trans backbone conformation. kpi.uacapes.gov.br Intramolecular crystallization between the side chains within a single molecule does not seem likely. kpi.uacapes.gov.br

Studies on ultrathin films of PDHS have revealed a thickness-dependent molecular chain and lamellar crystal orientation. nih.gov In monolayer ultrathin films, lamellar crystals preferentially grow with a flat-on orientation, meaning the silicon backbones are oriented perpendicular to the substrate surface. nih.gov For thicker films (around 13 nm), the silicon backbones tend to orient parallel to the substrate surface. nih.gov This difference in orientation is attributed to the reduced entropy of the polymer chain near the substrate surface and the specific nature of the crystallographic (001) plane of flat-on lamellae. nih.gov The orientation of the silicon backbone significantly impacts the UV absorption of these films due to the one-dimensional nature of σ-electron delocalization along the backbone. nih.gov

Data regarding the unit cell dimensions of the low-temperature phase of poly(di-n-hexylsilane) are presented in the table below:

| Parameter | Value (nm) |

| a | 1.376 |

| b | 2.386 |

| c | 0.399 |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS techniques are valuable tools for probing reaction mechanisms, identifying intermediates, and determining the structure and composition of silanes and polysilanes.

Speciation and Intermediate Identification in Reaction Pathways

NMR spectroscopy, including 1H, 13C, and 29Si NMR, is routinely used for the structural characterization of silanes and polysilanes. researchgate.netscirp.org 29Si NMR is particularly informative due to the sensitivity of the silicon nucleus to its local chemical environment, allowing differentiation between various silicon species and backbone structures in polysilanes. researchgate.netmdpi.com Analysis of NMR spectra can help identify reaction products, byproducts, and, in some cases, intermediates by observing characteristic chemical shifts and coupling patterns.

In studies of polysilane synthesis mechanisms, techniques like Field Desorption Mass Spectrometry (FD-MS) have been used to analyze reaction mixtures and identify oligomers and polymers formed at different stages, providing evidence for proposed mechanisms, such as anion mechanisms in the synthesis of polysilanes using Mg and Lewis acids. scirp.org While ESI-MS wasn't explicitly mentioned for hexylsilane (B129531) or PDHS synthesis in the provided text, its capability for analyzing polar and less volatile compounds makes it a potentially useful tool for speciating and identifying intermediates in complex reaction pathways involving silanes and polysilanes.

Computational and Theoretical Investigations

Quantum Chemical Approaches for Electronic Structure

Quantum chemical methods are fundamental tools for studying the electronic structure of molecules like hexylsilane (B129531). They aim to solve the electronic Schrödinger equation to obtain information about the distribution of electrons and the associated energies. wikipedia.orgusp.br

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is an ab initio quantum chemical method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgusp.brgatech.edu This method accounts for the average repulsion between electrons but neglects instantaneous electron correlation. wikipedia.orggatech.edu HF calculations can provide a fundamental description of the electronic structure, including molecular orbitals and their energies. gatech.edu While HF theory provides a starting point, its neglect of electron correlation can limit its accuracy for certain properties and systems. gatech.edu Studies on related polysilanes have utilized HF calculations to investigate equilibrium geometries and electronic properties. researchgate.netacs.orgacs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is another widely used quantum chemical method that focuses on the electron density rather than the complex many-electron wavefunction. wikipedia.orgmdpi.com DFT methods employ functionals to approximate the exchange-correlation energy, which includes the effects of electron correlation. wikipedia.orgmdpi.com DFT is often considered a good balance between computational cost and accuracy for many chemical systems. wikipedia.org DFT calculations have been applied to study the electronic absorption spectra and electronic structure of polysilanes, revealing insights into π–π* and n–π* electron transitions and HOMO-LUMO gaps. researchgate.netdntb.gov.ua Different exchange-correlation functionals and basis sets can be used in DFT calculations, influencing the accuracy of the results. mdpi.cometprogram.orggaussian.com

Ab Initio and Molecular Mechanics Methods for Conformational Studies

Both ab initio and molecular mechanics (MM) methods are employed to study the conformational landscape of silanes. wikipedia.orgwikipedia.orgmdpi.com Ab initio methods, like HF and post-HF methods, calculate energies and properties directly from quantum mechanical principles without empirical parameters (beyond fundamental constants). mdpi.comnih.gov Molecular mechanics methods, on the other hand, use classical physics and a force field to approximate the potential energy of a molecule based on the positions of its atoms. mdpi.com MM methods are generally computationally less expensive than ab initio methods, making them suitable for larger systems or longer simulations, such as molecular dynamics. mdpi.comnih.gov Conformational studies on related permethylated oligosilanes have utilized ab initio methods (HF, MP2) and molecular mechanics methods (MM2, MM3) to identify stable conformers and their relative energies. acs.orgacs.orgdntb.gov.ua These studies have shown that relative conformer energies can depend on the level of theory used. acs.orgacs.org

Theoretical Studies of Reaction Mechanisms

Theoretical studies, often employing quantum chemical methods, are crucial for understanding the mechanisms of reactions involving silanes, such as hydrosilylation and catalytic processes. gatech.eduacs.orgdntb.gov.uarsc.orgresearchgate.net These studies can map out reaction pathways, identify transition states, and calculate activation barriers and energy profiles. acs.orgresearchgate.net

Activation Barriers and Rate-Determining Steps in Catalytic Processes

Computational methods are used to investigate catalytic processes involving silanes by calculating activation barriers. acs.orgcatalysis.blogcas.org The activation barrier represents the energy difference between the reactants and the transition state, and it is directly related to the reaction rate. catalysis.blogcas.orglibretexts.org Theoretical studies can help identify the rate-determining step in a catalytic cycle, which is the step with the highest activation energy. acs.org Understanding activation barriers is essential for designing more efficient catalysts. catalysis.blogcas.org For instance, computational studies have explored activation in catalytic dehydrogenative coupling reactions. researchgate.net

Energy Profiles for Hydrosilylation Pathways

Theoretical studies are frequently used to construct energy profiles for hydrosilylation reactions, which involve the addition of a Si-H bond across an unsaturated bond (like C=C or C≡C). acs.orgresearchgate.netresearchgate.netunisa.itethz.ch These profiles illustrate the energy changes that occur along the reaction pathway, including intermediates and transition states. researchgate.netethz.ch By calculating the energies of these points, researchers can gain insights into the feasibility and selectivity of different reaction pathways. researchgate.netethz.ch DFT calculations, for example, have been used to study the mechanism and energy profile of trialkylborohydride-catalyzed hydrosilylation of alkenes. researchgate.net Computational studies on platinum-catalyzed hydrosilylation of alkynes have also provided computed energy profiles for different reaction pathways. ethz.ch

Modeling Chemical Interactions at Interfaces

Computational studies have explored the interactions of silanes, including alkylsilanes like this compound, with various surfaces. For instance, surface-sensitive X-ray photoemission studies have been used to characterize monolayers formed by vapor deposition of n-hexylsilane on freshly evaporated gold surfaces in ultrahigh vacuum bilkent.edu.tr. These experimental studies, often complemented by theoretical modeling, provide structural assessments of the monolayer, including surface coverage and the orientation of the alkyl chains bilkent.edu.tr. Analysis of core levels, such as Si 2p and C 1s, can indicate the chemical homogeneity of the monolayers and provide information about the interaction with the substrate bilkent.edu.tr. The valence band features observed in these monolayers can also be compared to those of alkyl chains of similar length, offering further insights into their electronic structure at the interface bilkent.edu.tr. While the provided search results highlight experimental characterization of this compound at interfaces, theoretical modeling in this specific context would involve simulating the adsorption process, the bonding nature between the silane (B1218182) and the surface, and the resulting structural and electronic properties of the interface. More generally, modeling of charge transport in polymers with embedded crystallites also touches upon interface effects, where the energy offset between crystalline and amorphous regions influences mobility aps.org.

Electronic and Optical Properties of Polysilylenes

Polysilylenes, polymers with a backbone consisting of silicon atoms, exhibit unique electronic and optical properties that distinguish them from their carbon-chain counterparts utb.czresearchgate.netosti.gov. These properties are largely attributed to the phenomenon of sigma-electron delocalization along the silicon backbone utb.czresearchgate.netresearchgate.netmdpi.com. Computational and theoretical investigations have been instrumental in understanding the nature of this delocalization and its impact on the electronic structure and optical transitions of polysilylenes utb.czmdpi.comresearchgate.netaps.orgosaka-u.ac.jp.

σ-Conjugation and Electron Delocalization

Unlike the pi-conjugation found in many organic polymers, polysilylenes exhibit sigma-conjugation, which involves the delocalization of electrons within the sigma bonds of the silicon backbone utb.czresearchgate.netmdpi.com. This delocalization arises from the effective overlap of silicon 3p and 3d orbitals, leading to a relatively low-energy σ-σ* electronic transition in the ultraviolet region utb.czosti.govmdpi.com. The extent of this σ-electron delocalization is highly dependent on the conformation of the silicon backbone utb.czmdpi.com. Theoretical modeling, often using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), has been used to study the electronic structure and the distribution of molecular orbitals in polysilylenes and oligosilane model compounds utb.czresearchgate.netresearchgate.netutb.cz. These calculations help to visualize the delocalization of frontier molecular orbitals (HOMO and LUMO) along the silicon chain and understand how it is affected by structural parameters researchgate.netresearchgate.net.

Conformational Effects on Electronic Transitions

The electronic properties and, consequently, the optical spectra of polysilylenes are extremely sensitive to their backbone conformation utb.czosti.govresearchgate.net. Theoretical studies on oligosilanes, serving as models for polymer segments, have shown that conformational changes, such as variations in the Si-Si-Si-Si dihedral angles, significantly influence the energies and intensities of electronic transitions utb.czmdpi.comutb.czdoi.orgdntb.gov.uaacs.org. For instance, the all-anti (transoid) conformation generally leads to the maximum rate of σ-conjugation and a redshift in the absorption spectrum, while the introduction of gauche defects or kinks disrupts this conjugation, effectively segmenting the polymer chain into shorter, more electronically isolated units utb.czosti.govmdpi.com. Computational methods, including ab initio calculations and TDDFT, have been employed to calculate the electronic transitions in different conformers and correlate them with experimental UV-Vis absorption spectra utb.czutb.czdoi.orgacs.org. These studies support models that describe how the oscillator strengths of electronic transitions are strongly affected by conformation, while the transition energies show a weaker dependence doi.orgacs.org.

Excitonic Behavior and Charge Transport Modeling

Polysilylenes are known to form excitons upon photoexcitation, which are bound electron-hole pairs researchgate.netresearchgate.netaps.org. Theoretical and computational studies have investigated the nature and dynamics of these excitons aps.orgaps.orgaip.org. Modeling the exciton (B1674681) spectrum involves considering the Coulomb interaction between electrons and holes, as well as electron-hole exchange interactions aps.org. Furthermore, computational approaches are crucial for understanding charge transport in polysilylenes, which are considered photoconductive polymers researchgate.netaip.org. Charge transport in these disordered materials is often described by models such as the hopping of disordered polarons aps.orgresearchgate.netresearchgate.netaip.orgtandfonline.com. Theoretical models consider factors like the influence of conformational disorder and the presence of polar additives on the charge carrier mobility aip.orgtandfonline.comaip.org. Computational techniques like Monte Carlo simulations and theoretical frameworks such as the Onsager theory of geminate recombination and Marcus theory have been applied to model charge carrier photogeneration and transport in polysilylenes aps.orgresearchgate.netaip.orgaip.org. These studies aim to correlate the molecular structure and morphology with macroscopic charge transport properties aps.org.

Advanced Materials Applications and Research Trends

Role of Hexylsilane (B129531) in Surface Modification and Coatings

Silanes are widely recognized for their efficacy in modifying material surfaces, a property derived from their capacity to form robust chemical linkages with inorganic substrates while simultaneously presenting an organic character to the surface. This dual reactivity is instrumental in tailoring surface properties, such as wettability and adhesion, which are critical determinants of coating performance and material interaction.

Organosilanes, including those featuring alkyl chains like this compound, are employed to confer hydrophobic characteristics upon material surfaces. This process typically involves the reaction of the silane (B1218182) with hydroxyl groups present on the substrate, resulting in the formation of a stable, covalently bonded siloxane layer. The non-polar hexyl groups are oriented away from the surface, effectively lowering the surface energy and consequently increasing the water contact angle, thereby inducing hydrophobicity gelest.comvulcanchem.comnih.gov. This modification is highly valuable for applications demanding water repellency, such as protective coatings and treated textiles gelest.comvulcanchem.comnih.gov. Research indicates that the length of the alkyl chain in alkyl silanes significantly influences the degree of hydrophobicity achieved in coatings mdpi.com. Studies on hybrid sol-gel superhydrophobic coatings incorporating alkyl silane-modified nanosilica have demonstrated that achieving a superhydrophobic surface is possible when the alkyl chain length exceeds ten carbons mdpi.com. While this compound possesses a shorter alkyl chain, the underlying principle of alkyl chain orientation contributing to reduced surface energy remains applicable.

Silane coupling agents are known to enhance the durability and functionality of materials by improving adhesion between dissimilar material phases, particularly between organic polymers and inorganic substrates dakenchem.comsisib.com. By acting as a molecular bridge, silanes can augment the resistance of coatings and materials to environmental degradation factors such as heat, moisture, and aggressive chemicals dakenchem.com. This enhanced adhesion is crucial in preventing issues like delamination and material breakdown, thereby contributing to an extended service life for the modified material. In the context of coatings, silane adhesion promoters enhance coating adhesion by establishing a molecular bridge between the substrate and the coating, ensuring improved adhesion and durability, particularly under challenging environmental exposures dakenchem.com. While extensive specific research on this compound's direct impact on coating durability was not prominently featured in the search results, the general mechanism by which silane coupling agents improve adhesion and durability is well-established and pertinent to organosilanes such as this compound. Trithis compound (B1587915), a related compound with longer alkyl chains, has been reported to enhance the performance, stability, and temperature resistance of lubricants and improve the bonding strength, flexibility, and resistance to environmental factors in sealant and adhesive formulations maglobalresources.com. Hexyltriethoxysilane is also noted for its role in enhancing adhesion in coatings and adhesives and contributing to the hydrophobicity and chemical resistance of silicone-based materials chemimpex.com.

Integration of this compound in Nanotechnology and Advanced Composites

This compound and related organosilanes play a significant role in the fields of nanotechnology and the development of advanced composite materials. Their primary function in these areas is to act as coupling agents, improving the interface and interaction between different constituent materials, particularly between nanoscale fillers or fibers and polymer matrices.

Silane Coupling Agents for Interfacial Adhesion in Composites

The mechanism by which silane coupling agents promote adhesion is a multi-step process. Typically, silane coupling agents possess hydrolyzable groups, such as alkoxy groups, attached to the silicon atom, and an organofunctional group designed to react or be compatible with the polymer matrix sisib.comccl.net. In the presence of moisture, the hydrolyzable groups undergo hydrolysis, generating reactive silanol (B1196071) groups (Si-OH) sisib.comccl.netchemsilicone.com. These silanol groups are then capable of condensing with hydroxyl groups or other reactive sites present on the surface of the inorganic substrate, forming stable siloxane bonds (Si-O-substrate) sisib.comresearchgate.netccl.net. Concurrently, the organofunctional group of the silane interacts with the polymer matrix during the composite processing. This interaction can involve chemical reactions or the formation of strong physical interpenetrating networks, creating a robust linkage between the silane-modified inorganic surface and the polymer matrix researchgate.netccl.netspecialchem.com. This dual reactivity enables the silane molecule to effectively bridge the interface between the inorganic and organic components, thereby promoting strong adhesion dakenchem.comsisib.comresearchgate.net. The presence of water at the interface is necessary for the hydrolysis of the silane and the subsequent formation of bonds with the inorganic substrate specialchem.com. The selection of the appropriate organofunctional group is crucial and should be matched to the specific chemistry of the polymer matrix to achieve optimal bonding and performance specialchem.com.

Impact on Mechanical Properties of Composite Materials

The incorporation of silanes, including those with hexyl chains, can significantly influence the mechanical properties of composite materials. Silane coupling agents are commonly used to improve the interfacial adhesion between organic polymer matrices and inorganic fillers or fibers researchgate.net. This improved adhesion facilitates efficient stress transfer between the components, leading to enhanced tensile strength, flexural strength, and impact resistance of the composite researchgate.netmdpi.com. While the direct impact of this compound itself on the mechanical properties of composites is not extensively detailed in the provided results, related studies on silane-treated fibers in polymer composites demonstrate the general principle. For instance, silane treatment of palmyra fibers in recycled acrylonitrile-butadiene-styrene (ABS) composites increased the tensile modulus by 5.5% to 6.3% compared to untreated fibers mdpi.com.

Functionalization of Nanomaterials

This compound and its derivatives are utilized in the functionalization of nanomaterials, particularly silica (B1680970) nanoparticles and silicon nanoparticles benchchem.comuea.ac.uk. Functionalization with organosilanes like hexyltrichlorosilane (B129522) can modify the surface properties of nanoparticles, making them more compatible with organic matrices or providing specific chemical reactivity benchchem.com. This functionalization can improve the stability and dispersibility of nanoparticles in various media and tailor their interactions with other components in composite materials or catalytic systems benchchem.com. For example, hexyltrichlorosilane has been used as a surfactant and capping agent in the functionalization of silica nanoparticles for chemical applications benchchem.com. Organosilane modification, including with this compound, has also been shown to enhance the catalytic performance of mixed metal oxides by improving the interaction between reactants and the catalyst surface mdpi.com.

Advanced Electronic and Optical Materials